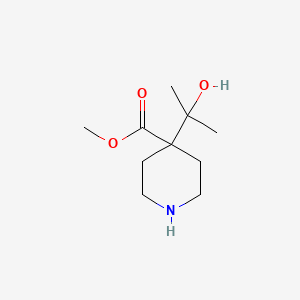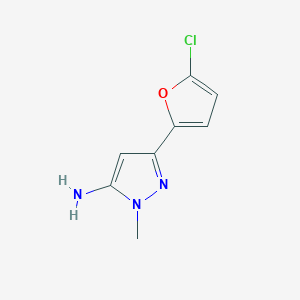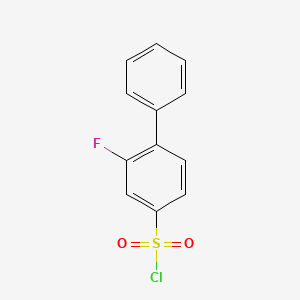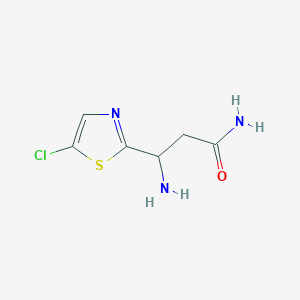
2-fluoro-5-methoxy-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position Additionally, the nitrogen atom is bonded to an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methoxy-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically starts with 2-fluoro-5-methoxyaniline, which undergoes a reaction with isopropylamine under suitable conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-fluoro-5-methoxy-N-(propan-2-yl)aniline exerts its effects depends on its interaction with molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline
- 5-Fluoro-2-nitro-N-(propan-2-yl)aniline
Uniqueness
2-Fluoro-5-methoxy-N-(propan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring and the presence of the isopropyl group on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FNO/c1-7(2)12-10-6-8(13-3)4-5-9(10)11/h4-7,12H,1-3H3 |
InChI Key |
BHVVCPGPPSWFBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273596.png)
![Ethyl 2-[1-(methylamino)cyclohexyl]acetate](/img/structure/B13273602.png)



![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol](/img/structure/B13273636.png)





amine](/img/structure/B13273658.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)

